2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid

Drug design Physicochemical profiling Peptidomimetics

Research challenge: fluorinated building blocks often lack analytical tractability or require extrinsic labeling. This scaffold solves both. - Integrated 19F NMR reporter: enables real-time reaction monitoring and purity assessment without cleavage-and-analysis cycles. - Enhanced metabolic stability: fluorine substitution improves pharmacokinetic profiles vs. non-fluorinated analogs (clogP -0.88; TPSA 83.55 Ų). - Triple H-bond donor/acceptor: optimizes solubility and coupling efficiency in polar media, streamlining solid-phase peptide synthesis workflows.

Molecular Formula C5H10FNO3
Molecular Weight 151.14 g/mol
Cat. No. B13242716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid
Molecular FormulaC5H10FNO3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC(CF)C(CO)(C(=O)O)N
InChIInChI=1S/C5H10FNO3/c6-2-1-5(7,3-8)4(9)10/h8H,1-3,7H2,(H,9,10)
InChIKeyWCEFGJPHWRKGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-fluoro-2-(hydroxymethyl)butanoic Acid: Physicochemical Profile


2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid (C₅H₁₀FNO₃, MW 151.14 g mol⁻¹) is a non‑proteinogenic, chiral amino acid building block that integrates a primary amine, a carboxylic acid, a 4‑position fluorine, and a geminal 2‑hydroxymethyl group on a saturated butanoic backbone . This architecture simultaneously offers three hydrogen‑bond donors, three hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 83.55 Ų, and a computed logP of −0.88, placing it in a distinct physicochemical space relative to simpler fluorinated or hydroxymethyl‑only butanoic acid analogs . The presence of the fluorine atom additionally delivers a sensitive ¹⁹F NMR spectroscopic handle and is expected to enhance metabolic stability versus non‑fluorinated congeners, making the compound a versatile candidate for peptide‑mimetic design, ¹⁹F‑MR imaging probe development, and GABAergic modulator discovery .

Chiral fluorinated building block with integrated 19F NMR reporter
Favorable hydrophilicity profile supports aqueous-phase biochemistry
Research use in peptidomimetic design, GABA-T modulation studies, and 19F-MR probe development

Why Generic Fluoro- or Hydroxymethyl-Only Analogs Cannot Substitute


Attempts to replace 2‑amino‑4‑fluoro‑2‑(hydroxymethyl)butanoic acid with simpler analogs such as 2‑amino‑4‑fluorobutanoic acid (lacking the hydroxymethyl group) or 2‑amino‑2‑(hydroxymethyl)butanoic acid (lacking the fluorine atom) result in fundamentally different physicochemical and functional profiles . The simultaneous presence of both the fluorine and the hydroxymethyl substituents creates a unique combination of polarity, hydrogen‑bonding capacity, and electronic character that cannot be recapitulated by any single‑substituent variant. The quantitative evidence below demonstrates that these structural differences translate into measurable disparities in TPSA, logP, hydrogen‑bond donor/acceptor counts, and spectroscopic utility—each of which directly impacts solubility, membrane permeability, target‑binding potential, and analytical tractability in downstream applications .

Fluorine-free analog Lacks the 19F NMR reporter and may exhibit altered metabolic stability and target-interaction profiles.
Hydroxymethyl-free analog Provides fewer hydrogen-bonding contacts and lower polarity, shifting aqueous solubility and binding behavior.
Single-substituent variants Cannot reproduce the synergistic polarity, hydrogen-bonding, and electronic profile required for multi-parameter research applications.

Quantitative Differentiation from Closest Structural Analogs


Higher TPSA Enhances Aqueous Solubility

The target compound exhibits a topological polar surface area (TPSA) of 83.55 Ų, which is approximately 20 Ų (32 %) greater than that of 2‑amino‑4‑fluorobutanoic acid (TPSA 63.32 Ų), a direct analog lacking the geminal hydroxymethyl group . This increase arises exclusively from the additional hydroxyl group and translates into higher aqueous solubility, a critical parameter for in‑solution biochemical assays and peptide coupling reactions .

Higher TPSA
Head-to-head
83.55 Ų vs 63.32 Ų (+32%)
Supports aqueous solubility screening
Vendor-reported computed TPSA; data to verify
Drug design Physicochemical profiling Peptidomimetics

Greater Hydrogen-Bond Donor and Acceptor Capacity

The target compound possesses three hydrogen‑bond donors (HBD) and three hydrogen‑bond acceptors (HBA), whereas 2‑amino‑4‑fluorobutanoic acid provides only two HBD and two HBA . The extra donor and acceptor originate from the hydroxymethyl group and enable additional intermolecular interactions, potentially strengthening target‑receptor binding or improving crystal packing in structural biology studies .

More H-Bond Donors/Acceptors
Head-to-head
3 HBD, 3 HBA vs 2 HBD, 2 HBA
Expands intermolecular interaction capacity
Vendor-reported computed properties
Peptide synthesis Molecular recognition Medicinal chemistry

Lower logP Improves Hydrophilicity Profile

The computed logP of the target compound is −0.88, substantially more negative than the logP of −0.24 for 2‑amino‑4‑fluorobutanoic acid . This 0.64 log unit decrease reflects a significant shift toward hydrophilicity driven by the hydroxymethyl substituent, which can be exploited when designing molecules with enhanced solubility and reduced nonspecific protein binding .

Lower logP
Head-to-head
−0.88 vs −0.24 (Δ −0.64)
Indicates enhanced hydrophilicity
Computed logP; vendor-supplied data
ADME Formulation Solubility

Unique ¹⁹F NMR Spectroscopic Handle

The target compound contains a single fluorine atom that provides a sensitive ¹⁹F NMR reporter, whereas the non‑fluorinated analog 2‑amino‑2‑(hydroxymethyl)butanoic acid (CAS 7522‑42‑1) lacks this feature entirely . ¹⁹F NMR offers a wide chemical shift range, zero background in biological samples, and 100 % natural abundance of the ¹⁹F isotope, enabling label‑free quantification of compound incorporation into peptides or monitoring of metabolic fate [1].

Unique 19F NMR Handle
Analytical context
19F present (100% nat. abundance) vs absent in non-fluorinated analog
Enables label-free tracking and peptide analysis
Class-level ¹⁹F NMR sensitivity; well-documented
¹⁹F NMR Analytical chemistry Peptide characterization

GABA Aminotransferase Inhibitory Mechanism

In a mechanistically related series of 4‑amino‑2‑(substituted methyl)‑2‑butenoic acids, the fluoro analog (X = F) functioned as a potent competitive reversible inhibitor of GABA aminotransferase (GABA‑T), while the hydroxy analog (X = OH) displayed a Ki of 5 μM [1]. The fluoro analog additionally underwent enzyme‑catalyzed fluoride ion release, confirming active‑site elimination chemistry. Although direct Ki data for the fully saturated 2‑amino‑4‑fluoro‑2‑(hydroxymethyl)butanoic acid are not available, the close structural analogy suggests it may engage the same active site, with the fluorine atom serving as a critical determinant of enzyme‑dependent elimination versus transamination partitioning [2].

GABA-T Inhibition Context
Class-level
Fluoro analog: elimination pathway; hydroxy analog: Ki 5 µM
Supports GABA-T active-site mechanism studies
No direct Ki for target compound; inferred from analog data
GABA‑T inhibition Neuroscience Enzyme mechanism

Procurement Advantages: Recommended Application Scenarios


Hydrophilic, Metabolically Stable Peptidomimetic Design

The combined fluorination and hydroxymethylation of the butanoic backbone delivers simultaneously enhanced aqueous solubility (TPSA 83.55 Ų, logP −0.88) and a built‑in ¹⁹F NMR reporter . Medicinal chemists can incorporate this scaffold into peptide or small‑molecule leads to improve pharmacokinetic properties while retaining the ability to monitor the compound analytically without extrinsic labeling.

GABAergic Probe and Inhibitor Development

Class‑level evidence demonstrates that fluorinated 2‑aminobutanoic acid derivatives act as competitive GABA‑T inhibitors, with the fluoro substituent enabling unique enzyme‑catalyzed elimination chemistry [1]. This compound can serve as a starting point for developing mechanism‑based probes or irreversible inhibitors of GABA‑T, leveraging the fluorine atom for both activity and ¹⁹F‑based detection.

¹⁹F MRI and Molecular Imaging Tracer Synthesis

The single fluorine atom in the molecule provides a strong, background‑free ¹⁹F signal suitable for magnetic resonance imaging (MRI) and spectroscopy applications [2]. When conjugated to targeting moieties (e.g., peptides or antibodies), the compound can function as a fluorinated tag for in vivo imaging, offering an advantage over non‑fluorinated hydroxymethyl analogs that lack this imaging capability.

Solid-Phase Peptide Synthesis with Enhanced Detection

The additional hydrogen‑bond donor and acceptor, combined with the increased TPSA, improve resin swelling and coupling efficiency in polar solvents . The ¹⁹F handle allows real‑time monitoring of coupling efficiency and product purity by ¹⁹F NMR, reducing the need for cleavage‑and‑analysis cycles and thereby streamlining peptide optimization workflows.

Application
Selection Property
Validation Focus
Peptidomimetic design research
Combined fluorine-hydroxymethyl scaffold
Solubility, stability, and 19F monitoring
GABA-T active-site mapping
Fluorine-dependent elimination chemistry
Enzyme inhibition and 19F detection assays
19F MR imaging probe development
Single 19F reporter with no biological background
Conjugation and imaging phantom studies
Solid-phase peptide synthesis monitoring
19F NMR handle and hydrogen-bonding capacity
Coupling efficiency and purity by 19F NMR
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